molecular formula C17H17NO3 B10779400 N-(3-phenoxycinnamyl)acetohydroxamic acid CAS No. 112504-68-4

N-(3-phenoxycinnamyl)acetohydroxamic acid

Cat. No.: B10779400
CAS No.: 112504-68-4
M. Wt: 283.32 g/mol
InChI Key: CEUDWZXMLMKPNN-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenoxycinnamyl)acetohydroxamic acid typically involves the reaction of 3-phenoxycinnamyl chloride with acetohydroxamic acid under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve biotransformation processes using immobilized cells of Rhodococcus pyridinivorans. These cells exhibit high acyltransferase activity, converting acetamide and hydroxylamine hydrochloride to acetohydroxamic acid with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenoxycinnamyl)acetohydroxamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-phenoxycinnamyl)acetohydroxamic acid has several applications in scientific research:

Mechanism of Action

N-(3-phenoxycinnamyl)acetohydroxamic acid exerts its effects primarily through the inhibition of enzymes such as lipoxygenases. The hydroxamic acid group interacts with the active site of the enzyme, preventing the conversion of substrates into products. This inhibition can reduce the production of inflammatory mediators like leukotrienes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of phenoxy and cinnamyl groups, which confer specific inhibitory properties and reactivity patterns not seen in simpler hydroxamic acids .

Properties

IUPAC Name

N-hydroxy-N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-14(19)18(20)12-6-8-15-7-5-11-17(13-15)21-16-9-3-2-4-10-16/h2-11,13,20H,12H2,1H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUDWZXMLMKPNN-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC=CC1=CC(=CC=C1)OC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106328-57-8, 112504-68-4
Record name N-(3-Phenoxycinnamyl)acetohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetohydroxamine acid, N-(E)-3-(3-phenoxyphenyl)prop-2-enyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112504684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Phenoxycinnamyl)acetohydroxamic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4N9HRN7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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